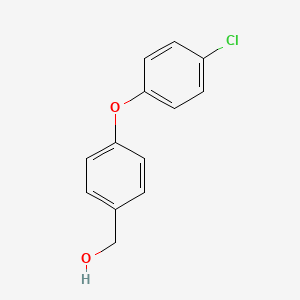

(4-(4-Chlorophenoxy)phenyl)methanol

説明

Contextualization within the Class of Aromatic Ethers and Substituted Benzyl (B1604629) Alcohols

(4-(4-Chlorophenoxy)phenyl)methanol is a member of two important classes of organic compounds: aromatic ethers and substituted benzyl alcohols.

Aromatic ethers , also known as diaryl ethers, are characterized by an oxygen atom connected to two aryl groups. This structural motif is found in numerous natural products and synthetic compounds with significant biological activities. nih.govacs.org The ether linkage in these molecules is generally stable, contributing to their utility as scaffolds in medicinal chemistry and materials science. nih.govacs.org

Substituted benzyl alcohols are primary alcohols where the hydroxyl group is attached to a benzyl group that bears one or more substituents on the aromatic ring. The reactivity of the hydroxyl group and the electronic properties of the substituted benzene (B151609) ring make these compounds versatile intermediates in organic synthesis. nih.gov The presence of both these functional groups in this compound creates a molecule with a rich chemical profile, offering multiple sites for further functionalization and derivatization.

Historical Development of Related Chemical Scaffolds and their Significance

The synthesis of diaryl ethers, the core of this compound's structure, has a rich history. The classical Ullmann condensation , first reported by Fritz Ullmann in the early 20th century, was a pioneering method for forming the C-O bond between two aromatic rings. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base at high temperatures. wikipedia.orgnih.gov While historically significant, the harsh conditions of the traditional Ullmann reaction have led to the development of milder and more efficient methods.

In the late 1990s, the Chan-Lam coupling emerged as a powerful alternative for the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.orgnrochemistry.com This copper-catalyzed cross-coupling reaction utilizes arylboronic acids as the coupling partners for phenols and can often be performed under milder conditions, including at room temperature and open to the air. organic-chemistry.orgwikipedia.orgnrochemistry.com The development of such methodologies has been crucial for the efficient synthesis of complex diaryl ether-containing molecules, including precursors to compounds like this compound.

The synthesis of this compound itself can be envisioned through the reduction of its corresponding aldehyde, 4-(4-chlorophenoxy)benzaldehyde (B1588038) . This aldehyde is a known versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The formation of this aldehyde can be achieved through established methods for diaryl ether synthesis, such as the Ullmann condensation or Chan-Lam coupling, followed by subsequent functional group manipulations.

Current Academic Research Trajectories and Emerging Paradigms for this compound

Current research involving scaffolds related to this compound is largely focused on the exploration of their biological activities. Diaryl ether derivatives are recognized for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.govacs.org The structural motif is a key component in a number of approved drugs and agrochemicals. nih.govacs.org

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, studies on closely related compounds provide valuable insights. For instance, research on other substituted diaryl ether methanol (B129727) derivatives and related heterocyclic compounds has demonstrated promising anticancer activities. researchgate.netnih.govresearchgate.net These studies often explore the structure-activity relationships (SAR) to optimize the therapeutic potential of these molecules.

The chiral nature of related compounds, such as (S)-(4-chlorophenyl)(phenyl)methanol, has also been a focus of research, with biocatalytic methods being developed for their enantioselective synthesis. researchgate.net This highlights a growing paradigm in chemical synthesis where enzymatic transformations are employed to produce specific stereoisomers with enhanced biological efficacy.

Emerging research trends also point towards the development of novel catalytic systems for the synthesis of diaryl ethers under even milder and more sustainable conditions. mdpi.com The application of nanotechnology, for instance, through the use of copper-based nanoparticles as catalysts, is a promising area of investigation for improving the efficiency of Ullmann-type couplings. mdpi.com

Classical and Contemporary Synthetic Routes to this compound

Classical syntheses of this compound typically revolve around established reactions for ether formation followed by functional group interconversion. These routes, while reliable, often require harsh conditions. Contemporary modifications focus on improving yields and simplifying procedures.

Reduction of Carbonyl Precursors (e.g., (4-(4-Chlorophenoxy)phenyl)methanone)

A common and direct method for the synthesis of this compound is the reduction of its corresponding ketone precursor, (4-(4-Chlorophenoxy)phenyl)methanone. This transformation is a staple in organic synthesis and can be achieved using a variety of reducing agents, ranging from complex metal hydrides to catalytic hydrogenation. The choice of reagent can influence the reaction's efficiency, selectivity, and cost.

Sodium borohydride (B1222165) (NaBH4) is a widely used reagent for this purpose due to its mild nature, high chemoselectivity for carbonyls, and operational simplicity. It is often employed in protic solvents like methanol or ethanol. For less reactive carbonyls or when faster reaction rates are desired, the more powerful lithium aluminum hydride (LiAlH4) can be used, although it requires anhydrous conditions and careful handling due to its high reactivity. Other specialized borohydride reagents, such as zinc borohydride (Zn(BH4)2), offer alternative reactivity profiles. For instance, Zn(BH4)2 used in conjunction with charcoal has been shown to be an effective system for the reduction of various ketones to their corresponding secondary alcohols.

| Reducing Agent/System | Solvent | Typical Conditions | Key Advantages |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Room Temperature | Mild, selective for carbonyls, easy workup |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF, Diethyl ether | 0 °C to Room Temperature | Highly reactive, rapid reduction |

| Zinc Borohydride (Zn(BH4)2)/Charcoal | Tetrahydrofuran (THF) | Room Temperature | Efficient, high yields for aromatic ketones wikipedia.org |

| Catalytic Hydrogenation (H2/Catalyst) | Ethanol, Ethyl acetate | Pressure, Catalyst (e.g., Pd, Pt, Ni) | "Green" process, no hydride waste |

Phenoxy-Phenyl Ether Linkage Formation Strategies

The central structural feature of this compound is the diaryl ether bond. Its construction is a critical step that can be approached in several ways.

One classical method is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgbyjus.comorganic-chemistry.org In the context of synthesizing the precursor (4-(4-Chlorophenoxy)phenyl)methanone, this would typically involve the coupling of 4-chlorophenol with 4-chlorobenzonitrile, followed by hydrolysis and further functionalization, or coupling 4-hydroxybenzophenone with 4-chlorobenzene. Traditional Ullmann reactions often require high temperatures (over 200°C) and stoichiometric amounts of copper, limiting their functional group tolerance. wikipedia.orgwikipedia.org

A more common approach relies on nucleophilic aromatic substitution (SNAr) . This reaction is effective when the aryl halide is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com To synthesize a precursor like 4-(4-chlorophenoxy)benzaldehyde, one could react 4-fluorobenzaldehyde (where fluoride is a good leaving group for SNAr) with 4-chlorophenol in the presence of a base like potassium carbonate. The electron-withdrawing aldehyde group facilitates the attack of the phenoxide nucleophile.

Another route involves the synthesis of 4-phenoxyphenol from 4-phenoxyaniline. This can be achieved through diazotization of the aniline with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting diazonium salt in boiling aqueous sulfuric acid to introduce the hydroxyl group. google.comjustia.comgoogle.com This 4-phenoxyphenol can then be functionalized to build the desired side chain.

Multi-step Linear and Convergent Synthesis

A linear synthesis assembles the molecule in a stepwise manner, with one reactant being modified sequentially in a series of reactions. An example of a linear approach would be:

Start with 4-chlorophenol.

React it with a suitable para-substituted benzene derivative (e.g., 4-fluorobenzonitrile) via nucleophilic aromatic substitution to form the diaryl ether, 4-(4-chlorophenoxy)benzonitrile.

Hydrolyze the nitrile group to a carboxylic acid.

Reduce the carboxylic acid to the primary alcohol.

Fragment A Synthesis: Prepare a 4-halophenylmethanol derivative where the hydroxyl group is protected.

Fragment B Synthesis: Prepare the 4-chlorophenol nucleophile.

Coupling: Couple Fragment A and Fragment B using a suitable ether formation reaction (e.g., Ullmann or a palladium-catalyzed reaction).

Deprotection: Remove the protecting group from the methanol function to yield the final product.

Convergent synthesis is often preferred for complex molecules as it allows for the parallel construction of different parts of the molecule, maximizing efficiency. chemistnotes.com

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry seeks to overcome the limitations of classical methods by employing catalysis and biocatalysis to achieve higher efficiency, selectivity, and sustainability.

Biocatalytic Synthesis of Chiral this compound Analogues

While this compound itself is achiral, the introduction of substituents on the methanol carbon can create a stereocenter. The synthesis of enantiomerically pure chiral alcohols is of significant interest, particularly in the pharmaceutical industry. Biocatalysis offers a powerful and green tool for achieving high stereoselectivity. masterorganicchemistry.com

The asymmetric reduction of prochiral ketones using whole-cell biocatalysts or isolated enzymes (ketoreductases/alcohol dehydrogenases) is a well-established method. Various microorganisms, such as Lactobacillus paracasei, Candida zeylanoides, and yeasts like Sporobolomyces salmonicolor, have been shown to effectively reduce diaryl ketones into chiral carbinols with high yields and excellent enantiomeric excess (>99% ee). These biocatalytic processes operate under mild conditions (room temperature, aqueous media) and are highly selective, offering a significant advantage over chemical methods that may require chiral ligands or auxiliaries.

| Biocatalyst | Substrate Example | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lactobacillus paracasei BD101 | (4-chlorophenyl)(phenyl)methanone | (S)-(4-chlorophenyl)(phenyl)methanol | High | >99% |

| Candida zeylanoides P1 | Biaryl ketones | Chiral biaryl carbinols | Excellent | >99% |

| Sporobolomyces salmonicolor AKU4429 | Diaryl ketones | Chiral alcohols | High | up to 99% |

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. google.com These methods offer mild reaction conditions, broad functional group tolerance, and high efficiency.

For the synthesis of this compound or its precursors, the Buchwald-Hartwig amination protocol can be adapted for C-O bond formation (Buchwald-Hartwig ether synthesis). This reaction provides a powerful alternative to the Ullmann condensation for creating the diaryl ether linkage. organic-chemistry.org It involves the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol or phenol. A typical application would be the coupling of 4-bromobenzyl alcohol (with the alcohol group protected) and 4-chlorophenol using a palladium catalyst and a suitable phosphine (B1218219) ligand. The mild conditions of the Buchwald-Hartwig reaction are compatible with a wide range of functional groups, making it a versatile strategy.

Furthermore, reactions like the Suzuki coupling could be employed in a convergent synthesis. For instance, a 4-phenoxyphenylboronic acid could be coupled with a 4-halobenzyl alcohol derivative. The Suzuki reaction is renowned for its mild conditions and tolerance of functional groups. chemistnotes.com These modern catalytic methods represent the state-of-the-art in constructing the key bonds of molecules like this compound, enabling more efficient and flexible synthetic routes.

Synthetic Routes and Green Chemistry Approaches for this compound

The synthesis of this compound, a diaryl ether derivative, involves the formation of a crucial ether linkage between two aromatic rings, followed by the modification of a functional group. This article explores the synthetic methodologies for this compound and its analogues, with a focus on sustainable and green chemistry principles, as well as the preparation and derivatization of key intermediates.

Structure

3D Structure

特性

IUPAC Name |

[4-(4-chlorophenoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGZOJJWQRGHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 4 Chlorophenoxy Phenyl Methanol

Reactivity of the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group is a primary site of reactivity in (4-(4-Chlorophenoxy)phenyl)methanol, susceptible to a range of functional group interconversions, oxidation-reduction reactions, and nucleophilic substitutions.

Functional Group Interconversions: Esterification, Etherification, and Halogenation

The hydroxyl group of the benzyl alcohol can be readily converted to other functional groups such as esters, ethers, and halides.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form the corresponding esters. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Etherification: The hydroxyl group can be converted to an ether through various methods. For instance, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield an ether. Additionally, benzyl alcohols can be chemoselectively converted to their methyl or ethyl ethers using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol. organic-chemistry.org

Halogenation: The hydroxyl group can be replaced by a halogen atom using appropriate halogenating agents. For example, reaction with thionyl chloride (SOCl₂) or a hydrohalic acid (like HBr) can convert the alcohol to the corresponding benzyl chloride or bromide.

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Acid, H₂SO₄ (cat.) | (4-(4-Chlorophenoxy)phenyl)methyl acetate | Esterification |

| This compound | Methyl Iodide, NaH | 4-((4-Chlorophenoxy)methyl)anisole | Etherification |

Oxidation and Reduction Chemistry at the Methylene-Hydroxyl Carbon

The carbon atom bearing the hydroxyl group can undergo both oxidation and reduction.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would typically yield the corresponding aldehyde, 4-(4-chlorophenoxy)benzaldehyde (B1588038). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would further oxidize the aldehyde to the carboxylic acid, 4-(4-chlorophenoxy)benzoic acid.

Reduction: While the benzyl alcohol is already in a reduced state, the term reduction in this context could refer to the hydrogenolysis of the C-O bond. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, leading to the formation of 4-chlorodiphenyl ether. nih.gov

Table 2: Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 4-(4-Chlorophenoxy)benzaldehyde | Oxidation |

| This compound | Potassium Permanganate (KMnO₄) | 4-(4-Chlorophenoxy)benzoic acid | Oxidation |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group is a poor leaving group. However, it can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. lookchem.com Once activated, a wide range of nucleophiles can displace the leaving group. This is a common strategy for introducing various functionalities at the benzylic position. Studies on related systems, such as benzyl benzenesulphonates, show that these reactions often proceed via an Sₙ2 mechanism. psu.edursc.org The reactivity and the nature of the transition state can be influenced by substituents on the nucleophile, the substrate, and the leaving group, as well as the solvent. psu.edursc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxy and Phenyl Rings

The two aromatic rings in this compound exhibit different reactivities towards aromatic substitution reactions due to the nature of the substituents they carry.

Regioselectivity and Electronic Effects of Substituents

Electrophilic Aromatic Substitution (EAS): The phenoxy group is an activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen atom. wikipedia.org Conversely, the chloro substituent on the other ring is a deactivating group but is also an ortho, para-director because the inductive electron-withdrawing effect outweighs the resonance-donating effect. scranton.edu The hydroxymethyl group on the phenyl ring is a weak deactivating group and an ortho, para-director. Therefore, electrophilic substitution is expected to occur preferentially on the phenoxy-substituted ring at the positions ortho and para to the ether linkage.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings. scranton.edu However, the presence of the electron-withdrawing chloro group on one of the rings makes it susceptible to NAS, particularly under harsh conditions or if further activated by other electron-withdrawing groups. libretexts.orgyoutube.com The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.org

Directed Aromatic Functionalization Strategies

Specific functionalization of the aromatic rings can be achieved by leveraging the directing effects of the existing substituents. For electrophilic substitution, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be directed to the positions ortho and para to the activating phenoxy group. wikipedia.org For instance, nitration with nitric acid and sulfuric acid would likely yield products with the nitro group on the phenoxy-substituted ring.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. This involves the deprotonation of a position ortho to a directing group by a strong base, followed by quenching with an electrophile. The ether oxygen could potentially act as a directing group, facilitating functionalization at the ortho position of the phenoxy ring.

Mechanistic Studies of Reaction Pathways Involving this compound

The study of reaction mechanisms involving this compound is crucial for understanding its transformation and optimizing reaction conditions for various applications. This section delves into the kinetic and thermodynamic aspects of its reactions and explores the influence of the chlorophenoxy group on the reaction pathways.

Kinetic and Thermodynamic Analysis of Reaction Progress

A notable study on the oxidative kinetic resolution of the closely related compound, (±)-4-(chlorophenyl)phenylmethanol, using the microorganism Nocardia corallina B-276, sheds light on the reaction kinetics. researchgate.netejbiotechnology.infobioline.org.br In this biocatalytic process, the (S)-enantiomer of the alcohol is selectively oxidized to 4-chlorobenzophenone.

The reaction progress was monitored over time, revealing key kinetic aspects. For instance, in a suspension of cells in a phosphate (B84403) buffer solution, a significant conversion was observed. After 36 hours, the ratio of the resulting ketone to the unreacted alcohol was 56:44. researchgate.netbioline.org.br This indicates a moderate reaction rate under these specific biocatalytic conditions. The enantiomeric ratio of the remaining alcohol reached 93:7 (R/S), highlighting the high enantioselectivity of the enzymatic oxidation. researchgate.netbioline.org.br

Further experiments conducted in a 3-L bioreactor with cells in the culture media showed different kinetics. After 48 hours, the conversion to the ketone was lower, at 17%, with an enantiomeric ratio of 85:15 (R/S) for the remaining alcohol. bioline.org.br This difference suggests that the reaction kinetics are highly dependent on the experimental setup, including the concentration of the biocatalyst and the reaction medium.

Below is a data table summarizing the kinetic data from the biocatalytic oxidation of (±)-4-(chlorophenyl)phenylmethanol.

| Time (hours) | Method | Ketone/Alcohol Ratio | Enantiomeric Ratio (R/S) of Alcohol | Reference |

| 36 | Suspension in phosphate buffer | 56/44 | 93/7 | researchgate.netbioline.org.br |

| 48 | 3-L Bioreactor with culture media | 17/83 | 85/15 | bioline.org.br |

While specific thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reactions of this compound are not extensively documented, the general principles of alcohol oxidation suggest that the conversion to an aldehyde or carboxylic acid is an exothermic process. The feasibility of these reactions is often governed by the choice of oxidant and reaction conditions.

Influence of the Chlorophenoxy Group on Reaction Mechanisms

The 4-chlorophenoxy group exerts a significant electronic and steric influence on the reactivity of the benzylic alcohol moiety in this compound. These effects can alter the reaction mechanisms compared to unsubstituted benzyl alcohol.

This net electron-withdrawing character of the 4-chlorophenoxy group can influence the stability of intermediates formed during oxidation reactions. For instance, in a reaction proceeding through a carbocation intermediate at the benzylic position, the electron-withdrawing nature of the substituent would destabilize the carbocation, potentially slowing down the reaction rate compared to an unsubstituted or electron-donating group substituted benzyl alcohol.

Conversely, in reactions where a negative charge develops on the benzylic carbon or in its vicinity in the transition state, the electron-withdrawing group could have a stabilizing effect, thereby accelerating the reaction.

Studies on the reactions of chlorophenols with hydroxyl radicals have shown that chlorine substitution significantly affects the reaction rates. nih.govacs.org Although this is a different reaction, it highlights the principle that the position and nature of halogen substituents on a phenyl ring play a decisive role in determining the kinetic parameters of a reaction. nih.govacs.org The presence of the chloro-substituent in the para-position of the phenoxy ring in this compound is expected to similarly modulate the reactivity of the benzylic alcohol.

From a steric perspective, the 4-chlorophenoxy group is bulky. This steric hindrance can affect the approach of reactants to the benzylic alcohol, potentially influencing the stereoselectivity of reactions, as seen in the enantioselective biocatalytic oxidation. researchgate.netejbiotechnology.infobioline.org.br The specific orientation of the substrate within the active site of an enzyme, for example, would be influenced by the size and shape of the 4-chlorophenoxy substituent.

Design, Synthesis, and Chemical Exploration of 4 4 Chlorophenoxy Phenyl Methanol Derivatives

Structural Diversification Strategies

The modification of a lead compound is a fundamental strategy in medicinal chemistry to enhance desired properties while minimizing undesirable ones. For the (4-(4-chlorophenoxy)phenyl)methanol scaffold, diversification is typically achieved through homologation, chain extension, and the principle of isosteric or bioisosteric replacement.

Homologation, the process of adding a methylene (B1212753) group (-CH₂) to a functional group, and more general chain extension strategies are employed to alter the size, lipophilicity, and conformational flexibility of a molecule. In the context of this compound derivatives, these modifications can influence how the molecule interacts with biological targets.

For instance, structure-activity relationship (SAR) studies on related GPR88 agonists, such as 2-AMPP, have shown that modifying the chain length of alkoxy substituents on the phenyl ring can significantly impact agonist activity. nih.gov The introduction of flexible alkylamino side chains to quinoline (B57606) nuclei has also been shown to enhance the antiproliferative activity of those compounds. nih.gov This suggests that extending the chain connecting various functionalities to the core diaryl ether structure could be a viable strategy for tuning biological effects.

Table 1: Examples of Chain Extension in Related Compound Classes

| Parent Scaffold | Modification | Purpose | Reference |

|---|---|---|---|

| Quinoline | Introduction of flexible alkylamino side chain | Enhance antiproliferative activity | nih.gov |

Isosteric and bioisosteric replacements involve substituting an atom or a group of atoms with another that possesses similar physical or chemical properties, leading to broadly similar biological effects. wikipedia.orgnih.gov This strategy is a cornerstone of drug design, used to improve potency, alter pharmacokinetics, or reduce toxicity. wikipedia.orgnih.govcambridgemedchemconsulting.com

For the this compound scaffold, key targets for bioisosteric replacement are the hydroxyl (-OH) group and the ether (-O-) linkage.

Alcohol (-OH) Group Replacement : The hydroxyl group can be replaced by various monovalent isosteres. u-tokyo.ac.jp For example, substitution with a thiol (-SH) or an amine (-NH₂) group can alter hydrogen bonding capacity and polarity. Replacing it with a fluorine atom, which is similar in size to hydrogen, can block metabolic oxidation pathways. wikipedia.orgu-tokyo.ac.jp

Ether (-O-) Linkage Replacement : The ether oxygen can be replaced with other divalent groups. A common replacement is a thioether (-S-), which alters the bond angle and lipophilicity. Other replacements include amine (-NH-) or methylene (-CH₂-) groups. cambridgemedchemconsulting.com For example, the antiarrhythmic drug procainamide (B1213733) was developed from procaine (B135) by replacing the ester oxygen with a nitrogen atom, which increased its metabolic stability and duration of action. wikipedia.org Similarly, replacing the ether linkage in phenoxy-N-thiazol-2-yl-acetamides with amino or sulfur derivatives has been explored to modulate their properties. researchgate.net

Table 2: Common Bioisosteric Replacements

| Original Group | Bioisosteric Replacement(s) | Rationale | Reference(s) |

|---|---|---|---|

| -OH (Alcohol) | -F, -NH₂, -SH | Modify polarity, hydrogen bonding, and metabolic stability | u-tokyo.ac.jp |

| -O- (Ether) | -S-, -NH-, -CH₂- | Alter bond angle, lipophilicity, and metabolic stability | wikipedia.orgcambridgemedchemconsulting.com |

| Phenyl Ring | Thiophene, Naphthalene, Pyridyl | Improve efficacy, change binding specificity, reduce metabolism | wikipedia.orgcambridgemedchemconsulting.com |

Synthesis of Specific Derivative Classes

The conjugation of the this compound scaffold with various heterocyclic rings is a prominent strategy to generate novel chemical entities. Heterocycles like oxadiazoles, thiadiazoles, triazoles, and larger systems such as quinolines and phthalazines are known pharmacophores that can impart significant biological activities. nih.govresearchgate.netnih.govnih.gov

The five-membered aromatic rings containing two or three nitrogen atoms and optionally an oxygen or sulfur atom are privileged structures in medicinal chemistry. bohrium.com

Oxadiazoles : The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere of ester and amide groups, offering improved metabolic stability. nih.govfrontiersin.org Synthesis often proceeds through the cyclodehydration of diacylhydrazine precursors using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride. nih.gov One-pot methods have also been developed, for instance, by reacting acylhydrazides with isocyanates using a coupling reagent like propanephosphonic anhydride (B1165640) (T₃P®). nih.gov Another approach involves the reaction of amidoximes with nitriles, catalyzed by PTSA-ZnCl₂. organic-chemistry.org

Thiadiazoles : The thiadiazole scaffold is also utilized in drug discovery. nih.govmdpi.com A common synthetic route to 5-amino-1,3,4-thiadiazoles involves the cyclization of a mixture of a carboxylic acid and thiosemicarbazide (B42300) using a dehydrating agent like phosphorus oxychloride. mdpi.com Derivatives can also be formed by cyclizing thiosemicarbazides in concentrated sulfuric acid. mdpi.com

Triazoles : The 1,2,4-triazole (B32235) ring is another key heterocycle. bohrium.com A general synthesis for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols starts with a hydrazide, which is reacted with carbon disulfide in an alkaline medium, followed by cyclization with hydrazine (B178648) hydrate. The resulting triazole can then be functionalized, for example, by introducing the 4-chlorophenoxy methyl group via nucleophilic substitution. Suzuki cross-coupling reactions have also been employed to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles from bromo-substituted triazole precursors. nih.gov

Table 3: General Synthetic Approaches for Heterocyclic Conjugates

| Heterocycle | Common Precursors | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| 1,3,4-Oxadiazole | Diacylhydrazines | POCl₃, SOCl₂ (Dehydration) | nih.gov |

| 1,3,4-Thiadiazole | Carboxylic acid, Thiosemicarbazide | POCl₃ (Cyclization) | mdpi.com |

Schiff bases, containing an imine or azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an active carbonyl compound (aldehyde or ketone). jetir.orgresearchgate.net This reaction is often catalyzed by an acid, such as acetic acid or camphor (B46023) sulfonic acid (CSA), and may be performed under conventional heating, microwave irradiation, or ultrasonic conditions. researchgate.netajrcps.com To create Schiff bases from a this compound scaffold, an amino analogue, such as 4-(4-chlorophenoxy)aniline, would be reacted with a suitable aldehyde or ketone. jetir.org The resulting imine bond can be subsequently reduced to form a stable secondary amine if desired.

Table 4: Synthesis of Schiff Bases

| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Primary Amine | Aldehyde/Ketone | Ethanol, Acid catalyst (e.g., Acetic Acid, CSA), Reflux | Imine (-C=N-) | jetir.orgajrcps.com |

| 4-Chloroaniline | m-Nitrobenzaldehyde | Ethanol, Reflux | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | jetir.org |

Quinolines and Isoquinolines : Quinoline, or benzo[b]pyridine, and its isomer isoquinoline (B145761) are common scaffolds in medicinal chemistry. nih.gov Classical synthetic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are often used to construct the quinoline ring system, typically starting from substituted anilines. nih.gov More modern approaches include multi-component reactions; for example, 4-hydroxyalkyl-quinoline derivatives can be synthesized via a three-component cascade reaction of anilines, aldehydes, and aliphatic alkynes using sequential copper and gold catalysis. rsc.org For isoquinolines, derivatives can be synthesized via Goldberg–Ullmann-type coupling reactions between a substituted isoquinoline (e.g., 3-bromoisoquinoline) and an appropriate amide in the presence of a copper catalyst. mdpi.com

Phthalazines : Phthalazine (B143731) derivatives are another important class of nitrogen-containing heterocycles. researchgate.net A common synthetic strategy involves using a reactive starting material like 1-chlorophthalazine, which can be substituted by various nucleophiles. derpharmachemica.comresearchgate.netscilit.com For instance, 1-chloro-4-(4-phenoxyphenyl)phthalazine has been used as a key intermediate. derpharmachemica.comresearchgate.net This intermediate is typically prepared from the corresponding phthalazinone, which is formed by the cyclization of an o-substituted benzoic acid derivative with hydrazine hydrate, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃). nih.gov The chloro-substituted phthalazine then readily reacts with various nitrogen, oxygen, or sulfur nucleophiles to yield a diverse library of derivatives. derpharmachemica.comresearchgate.net

Table 5: Synthesis of Nitrogen-Containing Heterocyclic Derivatives

| Heterocycle | Key Intermediate | Synthetic Step | Reagents | Reference(s) |

|---|---|---|---|---|

| Quinoline | Substituted Aniline, Aldehyde, Alkyne | Three-component cascade | CuCl/AuCl | rsc.org |

| Isoquinoline | 3-Bromoisoquinoline, Amide | Goldberg–Ullmann coupling | CuI, K₂CO₃, DMEDA | mdpi.com |

| Phthalazine | Phthalazinone | Chlorination | POCl₃, PCl₅ | derpharmachemica.comnih.gov |

Benzamide (B126) and Carbamothioyl Benzamide Derivatives

The synthesis of benzamide and carbamothioyl benzamide derivatives of this compound serves as a gateway to novel compounds with potentially valuable applications. The synthetic strategies employed are designed to be robust and versatile, allowing for the generation of a library of analogs for further investigation.

The journey towards these derivatives commences with the parent compound, this compound. This starting material can be accessed through the reduction of the corresponding commercially available aldehyde or carboxylic acid. The structural framework, featuring a chlorophenoxy group, offers a unique electronic and steric environment that influences the reactivity of the benzylic alcohol and the properties of the resulting derivatives.

Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives from this compound typically involves a two-step sequence. The initial step is the conversion of the benzylic alcohol to a more reactive leaving group, such as a benzyl (B1604629) halide. This is commonly achieved by treating the alcohol with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Following the formation of the benzyl halide, a nucleophilic substitution reaction with a substituted benzamide provides the desired N-benzylbenzamide derivative. The reaction conditions for this step can be tailored based on the specific nucleophilicity of the benzamide and the reactivity of the benzyl halide. The general synthetic scheme is outlined below:

Scheme 1: General Synthesis of Benzamide Derivatives

Step 1: Halogenation this compound + SOCl₂ → 4-(4-Chlorophenoxy)benzyl chloride

Step 2: Nucleophilic Substitution 4-(4-Chlorophenoxy)benzyl chloride + Substituted Benzamide → (4-(4-Chlorophenoxy)benzyl)benzamide Derivative

A representative selection of synthesized benzamide derivatives is presented in the following data table:

| Compound ID | Substituent on Benzamide | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| BD-1 | H | C₂₀H₁₆ClNO₂ | 350.80 | 155-157 |

| BD-2 | 4-Methoxy | C₂₁H₁₈ClNO₃ | 380.83 | 162-164 |

| BD-3 | 4-Nitro | C₂₀H₁₅ClN₂O₄ | 395.80 | 188-190 |

| BD-4 | 4-Chloro | C₂₀H₁₅Cl₂NO₂ | 385.25 | 171-173 |

Synthesis of Carbamothioyl Benzamide Derivatives

The synthesis of carbamothioyl benzamide derivatives introduces a thiourea (B124793) linkage, which is known to be a key pharmacophore in various biologically active molecules. An efficient method to obtain these derivatives involves the reaction of an isothiocyanate with a primary amine. In this context, the synthesis can be envisioned by first preparing a 4-(4-chlorophenoxy)benzylamine (B1353010) intermediate.

The benzylamine (B48309) can be synthesized from the corresponding benzyl halide via a Gabriel synthesis or by reductive amination of the corresponding aldehyde. This amine is then reacted with a substituted benzoyl isothiocyanate to yield the target N-((4-(4-chlorophenoxy)benzyl)carbamothioyl)benzamide derivatives.

Scheme 2: General Synthesis of Carbamothioyl Benzamide Derivatives

Step 1: Amination 4-(4-Chlorophenoxy)benzyl chloride → 4-(4-Chlorophenoxy)benzylamine

Step 2: Reaction with Benzoyl Isothiocyanate 4-(4-Chlorophenoxy)benzylamine + Substituted Benzoyl Isothiocyanate → N-((4-(4-Chlorophenoxy)benzyl)carbamothioyl)benzamide Derivative

A series of these carbamothioyl benzamide derivatives has been synthesized and characterized, with key data summarized in the table below:

| Compound ID | Substituent on Benzoyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| CBD-1 | H | C₂₁H₁₇ClN₂O₂S | 410.89 | 178-180 |

| CBD-2 | 4-Methoxy | C₂₂H₁₉ClN₂O₃S | 441.92 | 185-187 |

| CBD-3 | 4-Nitro | C₂₁H₁₆ClN₃O₄S | 455.89 | 201-203 |

| CBD-4 | 4-Chloro | C₂₁H₁₆Cl₂N₂O₂S | 445.34 | 192-194 |

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

Structure-Reactivity Relationships

The reactivity of the synthesized derivatives is largely influenced by the electronic nature of the substituents. In the benzamide series (BD-1 to BD-4), the nucleophilicity of the benzamide nitrogen is a key factor in the synthesis. Electron-donating groups, such as a methoxy (B1213986) group (as in the precursor to BD-2 ), increase the electron density on the nitrogen, potentially leading to faster reaction rates during the nucleophilic substitution step. Conversely, electron-withdrawing groups like a nitro group (as in the precursor to BD-3 ) decrease the nucleophilicity, which may necessitate harsher reaction conditions or longer reaction times.

For the carbamothioyl benzamide derivatives (CBD-1 to CBD-4), the reactivity of the isothiocyanate group is paramount. Electron-withdrawing substituents on the benzoyl isothiocyanate can enhance the electrophilicity of the isothiocyanate carbon, facilitating the attack by the benzylamine. This can lead to higher yields and shorter reaction times in the synthesis of derivatives like CBD-3 .

Structure-Property Relationships

The physicochemical properties of the derivatives, such as melting point and solubility, are also directly linked to their molecular structure.

Melting Point: The melting points of the derivatives are influenced by factors such as molecular weight, symmetry, and intermolecular forces. In both the benzamide and carbamothioyl benzamide series, an increase in molecular weight and the introduction of polar groups that can participate in hydrogen bonding or strong dipole-dipole interactions generally lead to higher melting points. For instance, the nitro-substituted derivatives (BD-3 and CBD-3 ) exhibit the highest melting points in their respective series, which can be attributed to the strong intermolecular dipole-dipole interactions of the nitro group. The presence of the thiourea moiety in the carbamothioyl benzamide derivatives allows for strong hydrogen bonding, resulting in generally higher melting points compared to their benzamide counterparts.

The following table summarizes the observed trends in the structure-property relationships:

| Compound Series | Substituent Effect | Impact on Melting Point | Impact on Polarity |

| Benzamide (BD) | Electron-withdrawing (e.g., -NO₂) | Increase | Increase |

| Electron-donating (e.g., -OCH₃) | Moderate Increase | Moderate Increase | |

| Carbamothioyl Benzamide (CBD) | Electron-withdrawing (e.g., -NO₂) | Significant Increase | Significant Increase |

| Hydrogen bonding of thiourea | General Increase | General Increase |

Advanced Characterization and Analytical Methodologies in 4 4 Chlorophenoxy Phenyl Methanol Research

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in determining the molecular structure of (4-(4-Chlorophenoxy)phenyl)methanol by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum of this compound exhibits characteristic signals. The aromatic protons appear as multiplets in the range of δ 7.43–7.27 ppm. A singlet for the hydroxyl proton is observed at approximately δ 2.04 ppm, and the benzylic methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group resonate as a singlet at around δ 4.77 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Typical chemical shifts in CDCl₃ show quaternary carbons at δ 156.4 ppm and 155.0 ppm. The aromatic carbons resonate in the region of δ 128.1–121.1 ppm. The carbon of the methanol (B129727) group (CH₂OH) is typically observed around δ 64.4 ppm. rsc.orgoregonstate.edu

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link protons to their directly attached carbons, confirming the assignments made from 1D NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.43–7.27 (m) | Aromatic protons |

| ¹H | 4.77 (s) | CH₂ protons |

| ¹H | 2.14 (s) | OH proton |

| ¹³C | 156.4, 155.0 | Quaternary carbons |

| ¹³C | 128.1–121.1 | Aromatic carbons |

| ¹³C | 64.4 | CH₂OH carbon |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the characteristic vibrational modes of the functional groups within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would display a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. mdpi.com C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1250-1200 cm⁻¹ region, and the C-Cl stretching vibration would be observed at lower frequencies, typically in the 800-600 cm⁻¹ range. The C=C stretching vibrations of the phenyl rings are indicated by bands in the 1600–1500 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the aromatic rings would give rise to a strong Raman signal. The C-Cl bond, being a heavy atom bond, is also expected to show a characteristic Raman peak.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is utilized to determine the precise molecular weight and elemental composition of this compound. nih.gov The empirical formula for this compound is C₁₃H₁₁ClO₂ and it has a molecular weight of 234.68 g/mol . sigmaaldrich.com

Fragmentation Pathway Analysis: Under mass spectrometric conditions, this compound would undergo characteristic fragmentation. A likely initial fragmentation step is the loss of a water molecule from the molecular ion to form a stable benzylic carbocation. Further fragmentation could involve the cleavage of the ether bond, leading to ions corresponding to the chlorophenoxy and hydroxymethylphenyl moieties. A proposed fragmentation pathway for a related compound, N-4-(4-chlorophenoxy)phenyl 2-fluoroacetamide, has been described, which can provide insights into the fragmentation of the core (4-(4-chlorophenoxy)phenyl) structure. researchgate.net The fragmentation of phenylmethanol often involves the loss of a hydrogen atom followed by the loss of CO to form a phenyl cation. youtube.com

Crystallographic and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Analysis of Hydrogen Bonding and Other Intermolecular Interactions in the Solid State

The solid-state structure of this compound is significantly influenced by non-covalent interactions.

Hydrogen Bonding: The primary intermolecular interaction governing the crystal packing of this compound is expected to be hydrogen bonding involving the hydroxyl group. csbsju.edulibretexts.org The hydroxyl group can act as a hydrogen bond donor, interacting with an oxygen atom (either from another hydroxyl group or the ether linkage) or the chlorine atom of a neighboring molecule. These hydrogen bonds can lead to the formation of chains, dimers, or more complex three-dimensional networks in the crystal lattice. nih.gov

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of analytical methodologies in this context.

While specific, validated HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, the principles of method development for related phenolic and chlorophenoxy compounds provide a strong foundation. Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode for such analyses. tandfonline.com

The development of a robust HPLC method would involve the systematic optimization of several key parameters:

Stationary Phase: A C18 column is a typical first choice for the separation of moderately polar compounds like this compound. nih.govresearchgate.net Other options include C8 or phenyl columns, which offer different selectivity. tandfonline.com

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is standard. The pH of the aqueous phase can be adjusted with acids like phosphoric acid or formic acid to ensure the analyte is in a non-ionized state, leading to better peak shape and retention. researchgate.netnih.gov

Detection: A UV detector is commonly used for aromatic compounds. The selection of the optimal wavelength, likely around 225 nm or 254 nm, is crucial for achieving high sensitivity. nih.govresearchgate.net

Flow Rate and Temperature: These parameters are optimized to achieve a balance between analysis time, resolution, and column backpressure. A typical flow rate is 1.0 mL/min, and the column temperature is often maintained around 30-40°C to ensure reproducibility. nih.govfigshare.com

The following table provides illustrative examples of HPLC conditions used for the analysis of structurally related compounds, which could serve as a starting point for developing a method for this compound.

| Compound Analyzed | Column | Mobile Phase | Detection | Reference |

| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | C18 (150x4 mm, 5 µm) | Acetonitrile: Phosphate (B84403) buffer (pH 3.0) (50:50 v/v) | UV at 225 nm | nih.gov |

| Phenylethyl resorcinol | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Methanol:Water (40:20:40 v/v/v) | UV at 254 nm | researchgate.net |

| 4-chlorophenol | C18 | Methanol/water (75:25 v/v) | UV-Vis | dntb.gov.ua |

This table is for illustrative purposes and shows HPLC conditions for related compounds, not the specific target compound.

GC-MS is a powerful technique for the assessment of purity and the identification of volatile and semi-volatile impurities in pharmaceutical starting materials and active ingredients. thermofisher.comajrconline.org For a compound like this compound, GC-MS can provide detailed information about its identity and the presence of any related substances or residual solvents. thermofisher.com

A typical GC-MS method for this purpose would involve:

Sample Introduction: A split/splitless injector is commonly used to introduce the sample onto the column.

GC Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or equivalent), is often suitable for separating a wide range of organic compounds. nih.gov

Oven Temperature Program: A programmed temperature ramp is employed to elute compounds with different boiling points, starting at a lower temperature and gradually increasing to a higher temperature.

Ionization: Electron Ionization (EI) is the most common ionization technique, providing a reproducible fragmentation pattern that can be used for library matching and structural elucidation. nih.gov

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio. thermofisher.com

Impurity profiling by GC-MS allows for the detection and tentative identification of impurities by comparing their mass spectra to extensive databases like the NIST library. thermofisher.com The high resolution and accuracy of modern GC-MS instruments enable the determination of elemental compositions, further aiding in the structural confirmation of unknown impurities. thermofisher.com

The table below outlines typical GC-MS parameters that could be adapted for the analysis of this compound.

| Parameter | Typical Setting | Purpose | Reference |

| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., 5% phenyl polysiloxane) | Separation of volatile and semi-volatile compounds | nih.gov |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample | nih.gov |

| Oven Program | 50 °C hold for 1 min, then ramp at 10-20 °C/min to 300-320 °C | Separation of analytes based on boiling point | thermofisher.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) | Transports the analytes through the column | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates characteristic fragment ions for identification | nih.gov |

| Mass Range | 50-600 amu | Detection of a wide range of molecular weights and fragments | nih.gov |

This table provides general GC-MS parameters and does not represent a validated method for the specific target compound.

Due to the presence of a polar hydroxyl group, this compound may exhibit poor chromatographic peak shape and thermal instability during GC analysis. To overcome these issues, derivatization is a crucial sample preparation step. nih.govnih.gov Derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group. researchgate.netnih.gov

Common derivatization techniques for phenolic compounds that are applicable to this compound include:

Silylation: This is one of the most widely used derivatization methods for GC analysis. nih.govnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. tandfonline.comnih.gov This process significantly increases the volatility and thermal stability of the analyte. researchgate.net

Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl halide, to form an ester.

Alkylation: This technique converts the hydroxyl group into an ether.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) must be carefully optimized to ensure complete and reproducible derivatization without the formation of byproducts. tandfonline.com Following derivatization, the sample can be directly injected into the GC-MS system for analysis.

Computational and Theoretical Chemistry Studies of 4 4 Chlorophenoxy Phenyl Methanol

Quantum Chemical Investigations

Quantum chemical investigations provide a microscopic understanding of the intrinsic properties of (4-(4-Chlorophenoxy)phenyl)methanol. These methods, rooted in quantum mechanics, offer a powerful approach to predicting molecular characteristics without the need for empirical data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the equilibrium geometry of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine optimized molecular parameters like bond lengths, bond angles, and dihedral angles. researchgate.net

The geometry of this compound is characterized by two phenyl rings linked by an ether oxygen atom, with a chlorophenyl group on one side and a phenylmethanol group on the other. DFT calculations would reveal the precise spatial arrangement of these components. For instance, the calculations would likely show a non-planar arrangement between the two aromatic rings due to the C-O-C ether linkage. The bond lengths and angles would be influenced by the electronic effects of the chloro and hydroxymethyl substituents. The optimization process seeks the lowest energy conformation of the molecule, providing a foundational understanding of its three-dimensional structure. uomphysics.net

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Localization

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. uomphysics.net

For this compound, the HOMO is expected to be localized primarily on the phenoxy moiety, which is rich in electrons, particularly the phenyl ring attached to the methanol (B129727) group. The LUMO, conversely, is likely to be distributed over the chlorophenyl ring, influenced by the electron-withdrawing nature of the chlorine atom. The energy of these orbitals can be calculated using DFT.

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value/Localization | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates good electron-donating ability. |

| LUMO Energy | Relatively low | Indicates good electron-accepting ability. |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity and stability. uomphysics.net |

| HOMO Localization | Phenyl ring with the methanol group and the ether oxygen. | Site for electrophilic attack. |

| LUMO Localization | Chlorophenyl ring. | Site for nucleophilic attack. |

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative regions (red/yellow) would be concentrated around the oxygen atom of the hydroxyl group and the ether oxygen, due to the high electronegativity of oxygen. These areas are potential sites for hydrogen bonding. The chlorine atom would also exhibit a region of negative potential. The hydrogen atom of the hydroxyl group would be represented by a region of positive potential (blue), making it a potential hydrogen bond donor. The aromatic rings will show intermediate potential (green), with the chlorophenyl ring being slightly more electron-deficient than the other ring.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netresearchgate.net These predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

NMR Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data for similar structures. The aromatic protons would appear in the typical region of 6.8-7.5 ppm. The benzylic protons of the CH₂OH group would likely appear as a singlet around 4.5 ppm, and the hydroxyl proton would show a broad singlet whose position is concentration-dependent. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, with the carbon attached to the chlorine atom and the oxygen atoms showing characteristic downfield shifts.

IR Spectroscopy: The predicted IR spectrum would show characteristic absorption bands for the functional groups present. Key predicted frequencies would include a broad O-H stretching vibration around 3400-3200 cm⁻¹, C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹, C-O stretching for the ether and alcohol groups in the 1250-1000 cm⁻¹ region, and a C-Cl stretching vibration typically found in the 800-600 cm⁻¹ range. newdrugapprovals.org

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |

|---|---|---|

| ¹H NMR | ~6.8-7.5 ppm (multiplets) | Aromatic C-H |

| ~4.5 ppm (singlet) | -CH₂OH | |

| Variable (broad singlet) | -OH | |

| ¹³C NMR | ~115-160 ppm | Aromatic and ether carbons |

| ~64 ppm | -CH₂OH | |

| IR | 3400-3200 cm⁻¹ (broad) | O-H stretch |

| ~3100-3000 cm⁻¹ | Aromatic C-H stretch | |

| ~1240 cm⁻¹ | Aryl-O stretch (ether) | |

| ~1040 cm⁻¹ | C-O stretch (alcohol) |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.

Conformational Landscape Exploration of this compound

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds, particularly the two C-O bonds of the ether linkage and the C-C bond connecting the phenyl ring to the methanol group. Conformational analysis helps to identify the most stable, low-energy conformations of the molecule. documentsdelivered.combeilstein-journals.orgrsc.org

Intermolecular Interactions and Self-Assembly Prediction

Computational chemistry provides powerful tools to predict how molecules of This compound would interact with each other and potentially form larger, organized structures, a process known as self-assembly.

Theoretical investigations in this area would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the distribution of electron density within the molecule. This allows for the identification of key intermolecular forces, including:

Hydrogen Bonding: The hydroxyl (-OH) group in the phenylmethanol moiety is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor.

Halogen Bonding: The chlorine atom on the chlorophenoxy group can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

π-π Stacking: The two phenyl rings in the molecule's structure could lead to stacking interactions, further stabilizing intermolecular assemblies.

Dipole-Dipole Interactions: The polar C-O-C ether linkage and the C-Cl bond create a molecular dipole, leading to electrostatic interactions.

Molecular dynamics (MD) simulations could then be employed to simulate the behavior of a large number of This compound molecules over time. These simulations would provide insights into the preferred orientations and arrangements, predicting whether the compound is likely to form crystalline structures, liquid crystals, or other organized aggregates in different solvents or in the solid state.

A hypothetical data table summarizing the types of predicted intermolecular interactions and their estimated energies is presented below. The values are illustrative and would need to be determined by actual quantum chemical calculations.

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Estimated Energy (kJ/mol) |

| Hydrogen Bond | -OH | O (ether), O (hydroxyl) | 15 - 30 |

| Halogen Bond | -Cl | O (ether), O (hydroxyl) | 5 - 15 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 5 - 10 |

Theoretical Studies of Reaction Mechanisms and Catalysis

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions and for designing efficient catalysts.

Energy Profiles and Transition State Characterization

The synthesis of This compound , commonly achieved through reactions like the Williamson ether synthesis, involves the formation and breaking of chemical bonds. Theoretical studies would map out the energy landscape of these reaction pathways.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, which represents the energy barrier that must be overcome for the reaction to proceed.

Transition State Theory is a fundamental concept used to understand and predict reaction rates. wikipedia.org Computational chemists use various algorithms to locate the precise geometry of the transition state and characterize it by identifying a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For the synthesis of This compound , a key step would be the nucleophilic attack of a phenoxide on an appropriately substituted benzyl (B1604629) halide, or vice versa. Computational analysis would reveal the precise geometry of the atoms at the moment of bond formation and provide the activation energy for this critical step.

Computational Design of Catalysts for this compound Synthesis and Transformations

While the synthesis of diaryl ethers can sometimes be performed without a catalyst, the use of a catalyst can significantly improve reaction rates, yields, and selectivity, often under milder conditions. Computational chemistry can accelerate the discovery of optimal catalysts.

For the synthesis of This compound , computational studies could be used to:

Screen Potential Catalysts: By modeling the interaction of various metal catalysts (e.g., based on copper, palladium, or zirconium) with the reactants, it is possible to predict which catalysts will be most effective at lowering the activation energy of the reaction. osti.gov

Optimize Catalyst Structure: Once a promising catalyst is identified, its structure can be computationally modified (e.g., by changing the ligands attached to the metal center) to further enhance its catalytic activity.

Investigate Reaction Mechanisms: Computational models can help to understand how a catalyst participates in the reaction, for example, by stabilizing the transition state or by activating one of the reactants.

For transformations of This compound , such as its oxidation to the corresponding aldehyde or carboxylic acid, computational catalyst design could identify selective catalysts that promote the desired reaction while minimizing side products.

A hypothetical table illustrating the computational screening of catalysts for the etherification reaction to form This compound is shown below. The data are for illustrative purposes and would be the output of detailed computational simulations.

| Catalyst | Reactant Adsorption Energy (kJ/mol) | Transition State Energy (kJ/mol) | Predicted Relative Rate |

| Catalyst A | -50 | 120 | 1 |

| Catalyst B | -75 | 95 | 100 |

| Catalyst C | -60 | 110 | 10 |

Applications in Materials Science and Advanced Chemical Systems

Integration into Functional Polymeric Materials and Copolymers

While specific research on the direct integration of (4-(4-Chlorophenoxy)phenyl)methanol into polymers is not extensively documented, its chemical functionalities suggest a high potential for such applications. The hydroxyl group (-CH₂OH) on the phenyl ring serves as a reactive site for polymerization reactions. This allows it to be incorporated as a monomer unit into various polymer backbones, such as polyesters, polyurethanes, and polyethers, through esterification or etherification reactions.

The incorporation of the (4-(4-Chlorophenoxy)phenyl) moiety into a polymer chain can significantly influence the material's properties. The rigid diphenyl ether structure can enhance thermal stability and mechanical strength. The presence of the chlorine atom can increase flame retardancy and modify the polymer's refractive index and dielectric constant. Furthermore, the polarity introduced by the ether linkage and the chlorine atom can affect the polymer's solubility and chemical resistance.

The synthesis of copolymers using this compound would allow for the fine-tuning of material properties. By copolymerizing it with other monomers, materials with a tailored balance of properties such as flexibility, toughness, and optical clarity can be achieved. For instance, copolymerization with flexible aliphatic monomers could lead to the creation of advanced engineering plastics with a unique combination of rigidity and impact resistance. The self-assembly of such copolymers in solution could lead to the formation of various nanostructures, a principle that has been demonstrated with other amphiphilic block and graft copolymers. mdpi.com

Design and Synthesis of Advanced Organic Dyes and Pigments Utilizing the this compound Scaffold

The aromatic scaffold of this compound provides a foundational structure for the design of novel organic dyes and pigments. The diphenyl ether core can be chemically modified to create extended π-conjugated systems, which are essential for chromophoric activity. The hydroxyl group offers a convenient handle for synthetic transformations, allowing for the attachment of various auxochromic and chromophoric groups.

The general strategy for designing dyes from this scaffold would involve reactions that extend the conjugation. This could include coupling reactions to introduce other aromatic or heteroaromatic rings, or condensation reactions to form imines or azomethines. The chlorine atom on one of the phenyl rings can influence the electronic properties of the resulting dye molecule, potentially leading to shifts in the absorption and emission spectra. This can be a useful tool for tuning the color of the dye.

The table below outlines potential synthetic pathways to modify the this compound scaffold for dye synthesis.

| Reaction Type | Reagents | Potential Product Class |

| Oxidation | Mild oxidizing agents (e.g., PCC) | Aromatic aldehydes for further condensation |

| Coupling | Boronic acids (Suzuki coupling) | Biaryl or polyaromatic structures |

| Etherification | Alkyl or aryl halides | Modified ether-based dyes |

| Esterification | Acyl chlorides or carboxylic acids | Ester-containing dyes |

These synthetic modifications can lead to the development of dyes with specific properties, such as high molar absorptivity, good photostability, and strong fluorescence, making them suitable for applications in textiles, inks, and coatings.

Exploration in Optoelectronic Materials (e.g., Aggregation-Induced Emission, OLEDs)

The structure of this compound suggests its potential as a component in optoelectronic materials, particularly those exhibiting aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. bit.edu.cnnih.gov This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govnih.gov

Molecules with multiple phenyl rings, like this compound, often possess rotational freedom in solution, which can lead to quenching of fluorescence. Upon aggregation, the steric hindrance between adjacent molecules can restrict these rotations, leading to a significant enhancement of emission. nih.gov The diphenyl ether linkage in this compound provides a degree of rotational freedom that could be restricted upon aggregation, making it a candidate for AIE-active materials.

The table below summarizes the key structural features of this compound and their relevance to AIE and OLEDs.

| Structural Feature | Relevance to Optoelectronics |

| Multiple Phenyl Rings | Potential for restricted intramolecular rotation, a key mechanism for AIE. nih.govnih.gov |

| Diphenyl Ether Linkage | Provides rotational freedom in solution, which can be hindered in the aggregated state. |

| Hydroxymethyl Group | Allows for facile incorporation into larger molecular structures or polymers for OLED fabrication. |

| Chlorine Substituent | Can influence the electronic energy levels and emission color of the material. |

Environmental Chemistry Perspectives: Chemical Fate and Transformation in Abiotic Systems

Understanding the environmental fate of this compound is crucial due to its chlorinated aromatic structure, which is common in many persistent organic pollutants. researchgate.net Abiotic degradation processes, such as photochemical and chemical degradation, play a significant role in the transformation of such compounds in the environment.

Chlorinated aromatic ethers are susceptible to photochemical degradation in the presence of sunlight. The primary photochemical reaction is often the cleavage of the carbon-chlorine bond, leading to the formation of dechlorinated products. iaea.org This process can be influenced by the presence of photosensitizers in the environment. iaea.org For this compound, photolysis could result in the formation of (4-phenoxyphenyl)methanol (B189083) and other related compounds.

Another important degradation pathway for aromatic ethers is cleavage of the ether bond. This can occur through photochemically induced reactions or through reactions with reactive species like hydroxyl radicals (•OH), which are ubiquitous in the atmosphere and in sunlit surface waters. chemrxiv.org The degradation of similar aromatic ethers has been shown to proceed through the formation of phenols and other hydroxylated intermediates. nih.gov

In aquatic environments, chlorinated aromatic compounds can also undergo transformation during water treatment processes, such as chlorination. The reaction with free chlorine can lead to the formation of chlorinated byproducts, with the reaction rate being highly dependent on the pH and the other substituents on the aromatic ring. nih.gov

Effective monitoring of this compound and its degradation products in environmental matrices requires sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) is a well-suited technique for the analysis of such compounds. nih.gov

A typical HPLC method for the analysis of this compound would involve the following:

Sample Preparation: Extraction from the environmental matrix (e.g., water, soil) using a suitable organic solvent, followed by concentration and cleanup steps to remove interfering substances.

Chromatographic Separation: A reversed-phase HPLC column, such as a C18 or phenyl column, would be used to separate the target analyte from other compounds in the sample. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

Detection: A UV detector is commonly used for the detection of aromatic compounds. The wavelength of detection would be chosen to maximize the sensitivity for this compound. For more selective and sensitive detection, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).

The development of such analytical methods is essential for assessing the environmental occurrence, fate, and potential risks associated with this compound and its transformation products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(4-Chlorophenoxy)phenyl)methanol, and how can reaction efficiency be optimized?

- Methodology : The compound is commonly synthesized via the reduction of 4-(4-chlorophenoxy)benzaldehyde using sodium borohydride (NaBH₄) in ethanol under mild conditions . To optimize yield, control reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of NaBH₄). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients.

Q. What are the primary chemical reactions of this compound, and how are they characterized?

- Key Reactions :

- Oxidation: PCC in dichloromethane converts the alcohol to (4-(4-chlorophenoxy)phenyl)formaldehyde .

- Reduction: LiAlH₄ in THF reduces it to (4-(4-chlorophenoxy)phenyl)methane.

- Substitution: Chlorine on the phenoxy group undergoes nucleophilic displacement with methoxide in methanol.

- Characterization : Use NMR (¹H/¹³C) to confirm structural changes and IR to track functional groups (e.g., loss of -OH stretch at ~3300 cm⁻¹ after oxidation).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Approach :

- NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and methanol -OH (δ 1.5–2.5 ppm, exchangeable).

- IR : Identify O-H (broad ~3300 cm⁻¹), C-O (1250 cm⁻¹), and C-Cl (750 cm⁻¹) stretches.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 246.6 (C₁₃H₁₁ClO₂) .

Advanced Research Questions

Q. How can conflicting data in biological activity studies of this compound be resolved?

- Methodology :

- Replicate assays under standardized conditions (e.g., cell line consistency, IC₅₀ determination).

- Use orthogonal assays (e.g., enzymatic inhibition vs. apoptosis markers) to cross-validate results.

- Apply statistical tools (e.g., ANOVA) to assess variability. Contradictions may arise from impurity profiles; verify purity via HPLC (>95%) .

Q. What strategies are effective for elucidating the mechanism of action in anticancer studies involving this compound?

- Approach :

- Perform in silico docking (e.g., AutoDock Vina) to predict enzyme/receptor targets (e.g., kinases).